molecular formula C16H17NO3S B2362662 1-((2-Phenoxyethyl)sulfonyl)indoline CAS No. 1351617-46-3

1-((2-Phenoxyethyl)sulfonyl)indoline

Cat. No.: B2362662
CAS No.: 1351617-46-3
M. Wt: 303.38
InChI Key: LWPHSQWYLBFMJH-UHFFFAOYSA-N
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Description

1-((2-Phenoxyethyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an indoline core, which is a saturated form of indole, and a sulfonyl group attached to a phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

Indoline derivatives, including 1-((2-Phenoxyethyl)sulfonyl)indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds due to the presence of the nitrogen atom in the indoline ring

Cellular Effects

The effects of this compound on cellular processes are not well-studied. Indoline derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indoline derivatives are generally electron-rich and prefer electrophilic rather than nucleophilic substitution . This suggests that this compound may interact with biomolecules through electrophilic substitution, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Indole, a related compound, is known to be metabolized by cytochrome P450 enzymes through a dehydrogenation pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Phenoxyethyl)sulfonyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1-((2-Phenoxyethyl)sulfonyl)indole: Similar structure but with an indole core instead of indoline.

    1-((2-Phenoxyethyl)sulfonyl)pyrrole: Similar structure but with a pyrrole core.

    1-((2-Phenoxyethyl)sulfonyl)benzene: Similar structure but with a benzene core.

Uniqueness: 1-((2-Phenoxyethyl)sulfonyl)indoline is unique due to its indoline core, which provides distinct chemical and biological properties compared to its indole, pyrrole, and benzene analogs. The saturated indoline core can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHSQWYLBFMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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